molecular formula C12H13N3 B1425370 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-82-8

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1425370
M. Wt: 199.25 g/mol
InChI Key: OBPNOXYFLMARBD-UHFFFAOYSA-N
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Description

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, also known as MPBC, is a heterocyclic compound with potential applications in scientific research. It belongs to the benzodiazole family of compounds, which are known for their diverse biological activities. MPBC is a relatively new compound and has gained attention in recent years due to its potential as a research tool.

Scientific Research Applications

Fluorescent Properties in Derivative Compounds

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile is a key compound in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. These derivatives have been studied for their fluorescent properties, particularly in the context of fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Corrosion Inhibition in Metals

A derivative of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, specifically Telmisartan, has been evaluated as a green corrosion inhibitor for mild steel in hydrochloric acid. Studies showed high corrosion inhibition efficiency, indicating its potential as a protective agent for metals in acidic environments (Verma, Quraishi, & Gupta, 2016).

Antimicrobial Applications

Novel derivatives of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, have been synthesized and evaluated for antimicrobial activities. The compounds displayed significant antimicrobial properties, suggesting their potential use in medical and pharmaceutical applications (Al‐Azmi & Mahmoud, 2020).

Synthesis of Diverse Organic Compounds

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile is involved in the synthesis of various organic compounds, including pyrazole, pyridazine, and benzimidazole derivatives. These compounds have potential applications in diverse fields such as organic chemistry, material science, and drug development (Sayed, Khalil, Ahmed, & Raslan, 2002).

Potential in Synthesis of Cardiovascular Agents

Derivatives of 2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile have been synthesized and tested for cardiovascular activity. The study suggests that the nature of substituents in these derivatives could influence their hypertensive and anti-ischemic properties, indicating a potential role in the development of cardiovascular drugs (Velikorodov, Tyurenkov, Timchenko, & Perfilova, 2006).

properties

IUPAC Name

2-methyl-1-propylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-3-6-15-9(2)14-11-7-10(8-13)4-5-12(11)15/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPNOXYFLMARBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222859
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

CAS RN

1403483-82-8
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 2-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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